2-Anilinobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

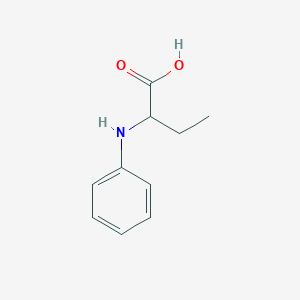

2-Anilinobutanoic acid, also known as 2-ABA, is an organic compound belonging to the class of anilides. It is a colorless, crystalline, water-soluble solid with a molecular formula of C7H11NO2. 2-ABA is a versatile compound used as an intermediate in the synthesis of various pharmaceuticals, as well as in the manufacture of dyes and pigments. It is also used as a reagent in organic synthesis.

Scientific Research Applications

1. Photocatalytic Degradation of Organic Pollutants

Research has shown that certain nanophotocatalysts, when synthesized with components like TiO2 and ZnO, can effectively degrade organic pollutants like aniline in aqueous solutions. These studies highlight the potential of using such nanophotocatalysts in environmental remediation to remove organic contaminants from water sources (Taghavi et al., 2018).

2. Degradation of Chlorinated Anilines

Investigations into the degradation of chlorinated anilines, such as 2-chloroaniline, have revealed that processes like ozonation, photolysis, and radiolysis can effectively degrade these compounds in water. This research is crucial in addressing industrial wastewater pollution, particularly where chlorinated anilines are prevalent (Winarno & Getoff, 2002).

3. Nanomaterials in Pollution Control

Studies have demonstrated the effectiveness of SnO2 nanostructures in the photocatalytic degradation of aniline-based pollutants. Such research emphasizes the role of advanced nanomaterials in environmental pollution control, offering potential solutions for the degradation of complex organic pollutants (Talebian & Jafarinezhad, 2013).

4. Inhibition of Protein Glycation

Anthranilic acid derivatives, including 2-anilinobutanoic acid, have been studied for their potential in inhibiting protein glycation. This research is significant in the management of metabolic disorders, as these compounds could mitigate the damaging effects of advanced glycation end-products (AGEs) on cells (Jahan et al., 2018).

5. Corrosion Inhibition in Industrial Applications

The use of certain aniline derivatives, such as (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline, has been shown to be effective in inhibiting the corrosion of low carbon steel in acidic environments. This research holds significance for industrial applications where corrosion prevention is critical (Farsak et al., 2015).

6. Applications in Biochemical and Medical Research

The compound 8-anilino-1-naphthalenesulfonic acid, a derivative of aniline, has been used in biochemical research due to its sensitivity to environmental changes and ability to bind to hydrophobic pockets of proteins. This application is valuable in studying various biological systems and understanding protein dynamics (Wang et al., 2019).

Mechanism of Action

Target of Action

2-Anilinobutanoic acid, also known as 2-aminoisobutyric acid, interacts with several targets in the human body . The primary targets include Corticoliberin and Pro-neuropeptide Y .

Mode of Action

It is known that the compound interacts with its targets, potentially leading to changes in their function

Biochemical Pathways

It is known that amino acids, including this compound, play a role in various metabolic pathways . For instance, they can be involved in the synthesis of proteins and other biomolecules, energy production, and other metabolic processes .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect in the body .

Result of Action

Given its interaction with key targets like corticoliberin and pro-neuropeptide y, it is likely that the compound could influence various physiological processes .

Properties

IUPAC Name |

2-anilinobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHXNUAOYPZQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67832-70-6 |

Source

|

| Record name | NSC105541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(phenylamino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

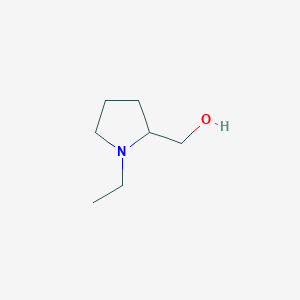

![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)